molecular formula C12H19NO3 B2606639 Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1780561-46-7

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2606639
CAS No.: 1780561-46-7
M. Wt: 225.288
InChI Key: ZLATZYJENAGYJD-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a formyl (-CHO) substituent on the spiro[2.4]heptane core. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 .

Properties

IUPAC Name

tert-butyl 2-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(12)7-14/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLATZYJENAGYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic structure.

    Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction. This can be achieved using reagents such as formic acid or formyl chloride under appropriate reaction conditions.

    Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving spirocyclic structures.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogues of tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Features/Applications References
This compound Formyl (-CHO) C₁₂H₁₉NO₃ 225.29 Not provided Reactive formyl group for nucleophilic additions (e.g., hydrazone formation, reductions).
Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate Amino (-NH₂) C₁₁H₂₀N₂O₂ 212.29 1638744-35-0 Basic amine for peptide coupling; used in protein degrader building blocks.
Tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate Oxygen atom (oxa) C₁₀H₁₇NO₃ 199.25 301226-25-5 Synthesis of spirocyclic dihydrobenzooxazine derivatives. Requires -20°C storage.
Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-5-azaspiro[2.4]heptane-5-carboxylate Cbz-protected amine C₁₉H₂₆N₂O₄ 346.43 1713163-29-1 Protected amine intermediate for controlled functionalization.
Tert-butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate Hydroxymethyl (-CH₂OH) C₁₂H₂₁NO₃ 227.30 2227198-42-5 Precursor for oxidation to formyl derivatives; chiral center enables stereoselective synthesis.
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate Benzyl ester + hydroxymethyl C₁₅H₁₉NO₃ 261.32 1419101-25-9 Benzyl ester enhances stability; used as an intermediate in pharmaceutical synthesis.
Tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Fluorine + formyl C₁₃H₁₉FNO₃ 256.29 2344680-51-7 Bicyclo[3.1.1]heptane core; fluorination improves metabolic stability in drug candidates.

Key Structural and Functional Comparisons

Substituent Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., forming hydrazones or imines), making it suitable for conjugation or further derivatization . In contrast, amino-substituted analogues (e.g., CAS 1638744-35-0) are pivotal in peptide synthesis due to their amine reactivity . Hydroxymethyl derivatives (e.g., CAS 2227198-42-5) serve as precursors for formyl group introduction via oxidation, highlighting their role in stepwise synthesis .

Ring System Variations :

  • The oxa-substituted variant (CAS 301226-25-5) replaces a carbon with oxygen, altering electronic properties and enabling synthesis of benzooxazine derivatives .
  • Bicyclo vs. Spiro Systems : Fluorinated bicyclo analogues (e.g., CAS 2344680-51-7) exhibit distinct conformational rigidity compared to spiro systems, impacting binding affinity in drug design .

Protective Groups and Stability: Benzyloxycarbonyl (Cbz) -protected amines (e.g., CAS 1713163-29-1) offer controlled deprotection under hydrogenolysis, contrasting with tert-butyl esters, which require acidic conditions for removal .

Biological Activity

Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on various research findings.

Chemical Structure and Properties

Chemical Formula : C₁₂H₁₉NO₃
Molecular Weight : 225.29 g/mol
IUPAC Name : this compound
CAS Number : 1780561-46-7

The compound features a spirocyclic structure that allows for unique interactions with biological targets, making it a promising candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Core : This can be achieved through intramolecular cyclization reactions involving nitrogen-containing precursors.
  • Introduction of the Formyl Group : Formylation can be performed using reagents like formic acid or formyl chloride.
  • Esterification : The carboxylate group is introduced via esterification with tert-butyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of both formyl and carboxylate groups facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets.

Research Findings

Recent studies have explored the compound's potential as an inhibitor in various biological pathways:

  • Antiviral Activity : Research indicates that derivatives of spirocyclic compounds, including this compound, may exhibit activity against hepatitis C virus (HCV) by targeting viral NS5A proteins .
  • Enzyme Interaction Studies : The compound has been utilized in studies assessing enzyme interactions, demonstrating potential as a probe for investigating biological pathways involving spirocyclic structures.

Case Study 1: Hepatitis C Virus Inhibition

A study examined the efficacy of spirocyclic compounds in inhibiting HCV replication. This compound was identified as a promising lead compound due to its structural features that facilitate binding to viral proteins involved in replication.

Case Study 2: Enzyme Modulation

In vitro assays demonstrated that the compound could modulate enzyme activities associated with metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylatePotential antiviral propertiesDifferent substitution pattern on the spirocycle
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateAntimicrobial activityContains an oxo group instead of formyl

This compound stands out due to its unique combination of functional groups and spirocyclic structure, which enhances its versatility in biological applications.

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